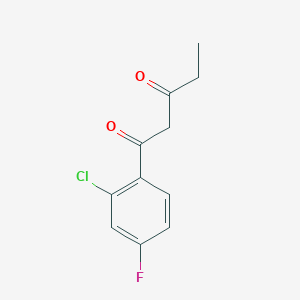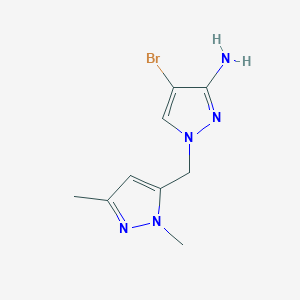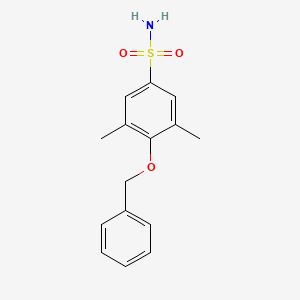
4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyloxy group attached to a benzene ring, which is further substituted with two methyl groups and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide typically involves the following steps:
Preparation of 4-(Benzyloxy)-3,5-dimethylbenzene: This intermediate can be synthesized by reacting 3,5-dimethylphenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or ethanol.
Sulfonation: The intermediate 4-(Benzyloxy)-3,5-dimethylbenzene is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. This step introduces the sulfonamide group to the benzene ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用機序
The mechanism of action of 4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a hydroxy group instead of the sulfonamide group.
4-(Benzyloxy)phenol: Lacks the methyl and sulfonamide groups, used in depigmentation treatments.
4-(Benzyloxy)-5-chloro-2-hydroxy-3-iodophenyl ethanone: Contains additional halogen and hydroxy groups, used in antimicrobial studies.
Uniqueness
4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide is unique due to the presence of both benzyloxy and sulfonamide groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in medicinal chemistry and materials science.
特性
分子式 |
C15H17NO3S |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
3,5-dimethyl-4-phenylmethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-11-8-14(20(16,17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H2,16,17,18) |
InChIキー |
YBHUNGUYDYCGON-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13627964.png)
![1-Oxaspiro[4.5]decan-8-amine](/img/structure/B13627970.png)
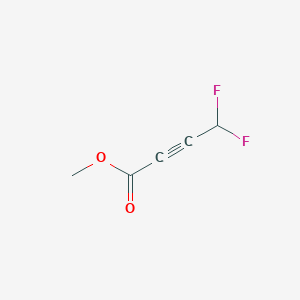
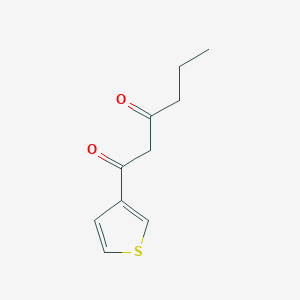
![8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride](/img/structure/B13627986.png)
![1-[(4,4-Dimethylpiperidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13627987.png)
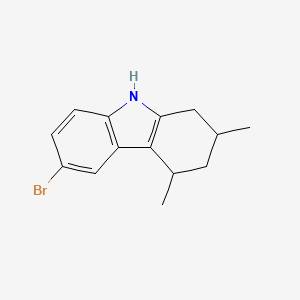
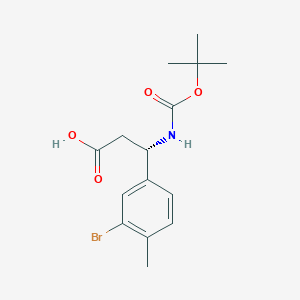
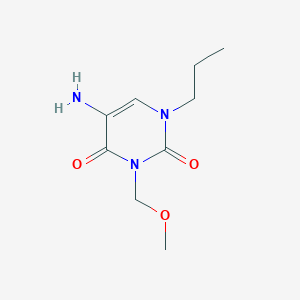
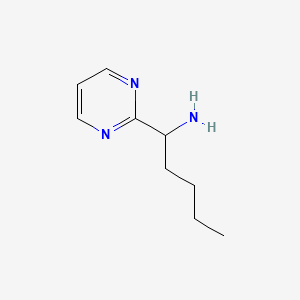
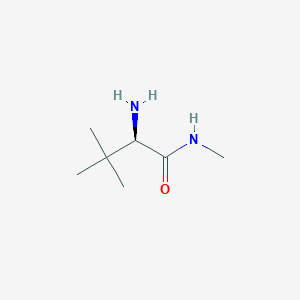
![(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)
